molecular formula C24H18FN3O4S2 B2625641 N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide CAS No. 898440-90-9

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

Cat. No. B2625641
M. Wt: 495.54
InChI Key: RRZGVNRPULPRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide, also known as APB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. APB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Antimalarial and Antiviral Potentials

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide derivatives have been examined for their antimalarial activity. Theoretical calculations and molecular docking studies revealed these compounds exhibit notable antimalarial activity with IC50 values of <30µM. Additionally, their antiviral potential against SARS-CoV-2 was assessed, showing significant binding energy, suggesting their utility in exploring treatments for COVID-19 and related viral infections (Fahim & Ismael, 2021).

Improving Metabolic Stability

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, including derivatives of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide, identified modifications to the chemical structure that could enhance metabolic stability, highlighting their potential in cancer therapy (Stec et al., 2011).

Spectroscopic and Biological Activities

A novel series of heterocyclic compounds including N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide derivatives were synthesized and characterized for their antibacterial and antifungal activities. These studies revealed the potential of these compounds in developing new antimicrobial agents, highlighting their diverse biological activities and applications in medicinal chemistry (Patel & Patel, 2015).

Anticancer Activity

Investigations into the anticancer properties of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide derivatives have shown significant activity against various cancer cell lines. These findings suggest their potential role in developing novel anticancer therapies, offering a promising avenue for future research in oncology (Rizk, Emara, & Mahmoud, 2021).

Synthesis and Evaluation for Anti-tubercular Activity

Research has also focused on the synthesis of novel derivatives of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide for anti-tubercular activity. These studies offer insights into their potential application in treating tuberculosis, underlining the compound's versatility and importance in drug development (Dighe et al., 2012).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O4S2/c1-15(29)22-21(16-6-3-2-4-7-16)26-24(33-22)27-23(30)17-8-5-9-19(14-17)28-34(31,32)20-12-10-18(25)11-13-20/h2-14,28H,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZGVNRPULPRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

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